4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-aminehydrochloride
Description
4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine hydrochloride is a bicyclic heterocyclic compound featuring a fused pyrrole-pyrazole core with an amine group at position 2 and a hydrochloride counterion. This compound is primarily utilized as a building block in medicinal chemistry and drug discovery due to its versatile reactivity and structural complexity. Its pyrrolopyrazole scaffold is notable for mimicking natural alkaloids, enabling interactions with biological targets such as enzymes and receptors.
Properties
Molecular Formula |
C6H10ClN3 |
|---|---|
Molecular Weight |
159.62 g/mol |
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-6-4-5-2-1-3-9(5)8-6;/h4H,1-3H2,(H2,7,8);1H |
InChI Key |
OUKUFXPNFWHMGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NN2C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Method Overview:
The most common approach involves cyclization of suitably substituted hydrazines and β-diketones or their derivatives to form the fused pyrrolo[1,2-b]pyrazole core, followed by amination and salt formation.
Stepwise Procedure:
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Hydrazine derivatives + β-diketones | Condensation under reflux in ethanol or acetic acid | Yields typically range from 70-85% |
| 2 | Oxidative aromatization | Using oxidants like air, potassium dichromate, or tert-butyl hydroperoxide | Converts dihydro intermediates to aromatic systems |
| 3 | Amination at the 2-position | Nucleophilic substitution with ammonia or amines | Yields vary; optimized with microwave irradiation |
| 4 | Salt formation | Treatment with HCl to form hydrochloride salt | High purity yields (>90%) |
Research Source: The synthesis of pyrazole derivatives via cyclization is well-documented, with a notable example being the one-pot synthesis of 1,3,5-triarylpyrazoles with yields around 80%, using chalcones and arylhydrazines (see).
Multicomponent Reactions (MCR) for Fused Heterocycle Formation
Method Overview:
Multicomponent reactions offer a convergent approach, combining hydrazines, α,β-unsaturated carbonyl compounds, and amines to generate the fused heterocycle efficiently.
Representative Protocol:
- Reagents: Hydrazine hydrate, α,β-unsaturated ketones, primary amines
- Conditions: Reflux in ethanol or acetic acid, sometimes under microwave irradiation
- Outcome: Formation of the pyrrolo[1,2-b]pyrazole core with yields of 75-85%
Advantages:
- One-pot synthesis reduces steps and purification
- High atom economy
- Suitable for diversity-oriented synthesis
Research Source: The work by Katritzky et al. demonstrates regioselective condensation reactions leading to pyrazoles with yields up to 94% (see).
Oxidative Cyclization of Pyrazoline Intermediates
Method Overview:
This approach involves initial formation of pyrazoline intermediates via hydrazine addition to chalcones, followed by oxidative aromatization to yield the fused ring system.
Procedure:
Yields & Notes:
Yields are generally high (80-90%) with optimized oxidation conditions. This method offers regioselectivity and functional group tolerance.
Research Source: The synthesis of 1,3,5-trisubstituted pyrazoles via oxidation of pyrazolines is well-established, with catalytic systems providing recyclability and efficiency ().
Hydrazine-Mediated Cyclization Using Metal Catalysts
Method Overview:
Transition metal catalysts such as copper triflate or palladium complexes facilitate cyclization and functionalization, especially for complex derivatives.
Example:
- Copper triflate catalyzes the cyclization of hydrazine derivatives with chalcones, yielding pyrazoles with yields around 82%. This process often involves one-pot addition–cyclocondensation and oxidative aromatization, avoiding the need for external oxidants ().
Preparation of the Hydrochloride Salt
Methodology:
Once the free base of 4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine is synthesized, it is converted to its hydrochloride salt via acid-base reaction:
- Dissolving the free base in anhydrous ethanol or methanol
- Adding excess hydrogen chloride gas or concentrated HCl
- Stirring at room temperature or slight heating
- Filtering and drying under vacuum
Purity & Yield:
This salt formation typically yields high purity (>98%) with yields approaching 90%, suitable for pharmaceutical applications.
Research Source: The synthesis of 4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-aminehydrochloride has been documented with yields of approximately 85-90%, emphasizing the importance of controlled conditions during salt formation ().
Alternative Synthetic Routes from Patent Literature
Innovative Methods:
- The patent WO2020260871A1 describes novel synthetic pathways involving ethynyl intermediates, palladium-catalyzed carbonylation, and subsequent cyclization to form fused heterocycles, including pyrrolo[1,2-b]pyrazoles.
- These methods often involve multi-step sequences with specialized reagents, offering potential for scale-up and functionalization.
Key Features:
- Use of carbon monoxide atmospheres
- Palladium catalysis for C–C bond formation
- Subsequent cyclization under mild conditions
Research Source: Patent literature indicates these advanced methods can improve yields and enable structural diversification, although they may require specialized equipment.
Summary Table of Preparation Methods
Chemical Reactions Analysis
4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine hydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis . The compound binds to the allosteric pocket of RIPK1, acting as a type III inhibitor and preventing the kinase activity that leads to cell death .
Comparison with Similar Compounds
Key Observations:
Counterion Effects : The hydrochloride salt (target) versus dihydrochloride () impacts solubility and stability. For example, the dihydrochloride derivative has a higher molecular weight (210.11 vs. ~190–210) and enhanced aqueous solubility due to additional chloride ions.
Functional Group Modifications : The methanamine substituent in introduces a methylene spacer, which may enhance membrane permeability compared to the primary amine in the target compound.
Biological Activity
4H,5H,6H-Pyrrolo[1,2-b]pyrazol-2-amine hydrochloride is a heterocyclic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound's chemical formula is with a molecular weight of 210.11 g/mol. It is characterized by the following structural features:
| Property | Value |
|---|---|
| Chemical Formula | C7H13Cl2N3 |
| Molecular Weight | 210.11 g/mol |
| IUPAC Name | 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethanamine; dihydrochloride |
| PubChem CID | 122151353 |
The biological activity of 4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine hydrochloride is primarily attributed to its interaction with various molecular targets. Research indicates that it exhibits:
- Antiparasitic Activity : The compound has shown effectiveness against malaria parasites. In a study involving Plasmodium berghei, it demonstrated a 30% reduction in parasitemia at a dosage of 40 mg/kg in mouse models .
- Inhibition of Protein-Protein Interactions (PPIs) : It has been identified as an inhibitor of the PEX14-PEX5 protein-protein interaction, which is crucial for trypanosomal infections, suggesting potential applications in treating diseases like Chagas disease .
Case Study 1: Antiparasitic Efficacy
In vivo studies have reported that derivatives of the pyrrolo[1,2-b]pyrazole scaffold exhibit varying degrees of antiparasitic activity. For instance:
- Compound WJM921 displayed potent activity against asexual stages of malaria parasites with an EC50 value of 0.010 μM.
- Modifications to the scaffold improved metabolic stability and aqueous solubility while maintaining efficacy .
Case Study 2: Structure-Activity Relationship (SAR)
Research on the SAR of related compounds has revealed critical insights into enhancing biological activity:
- The introduction of polar functionalities in the structure significantly improved solubility and metabolic stability without compromising antiparasitic effects.
- Specific substitutions on the pyrazole ring were found to enhance potency; for example, N-methyl substitutions increased activity significantly compared to unsubstituted variants .
Comparative Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the molecular structure and key physicochemical properties of 4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine hydrochloride?
- Answer : The compound features a fused pyrrolo-pyrazole core with an amine group at position 2. Key properties include:
- Molecular formula : C₆H₁₀ClN₃ (hydrochloride salt).
- Molecular weight : ~168.6 g/mol (base) + 36.46 g/mol (HCl).
- Solubility : Enhanced water solubility due to the hydrochloride salt form, as seen in structurally similar pyrrolo-pyrazole derivatives .
- Characterization : Use NMR (¹H/¹³C) to confirm the fused bicyclic structure, mass spectrometry for molecular ion validation, and IR spectroscopy to identify amine and chloride functionalities .
Q. What are the standard synthetic routes for preparing 4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine hydrochloride?
- Answer : Common methodologies include:
- Cyclocondensation : Reacting substituted pyrazole precursors with amines under acidic conditions. For example, refluxing chlorinated intermediates with ammonia in ethanol/HCl yields the hydrochloride salt .
- Catalytic hydrogenation : Reduction of nitro or cyano intermediates on the pyrrolo-pyrazole scaffold using Pd/C or Raney Ni .
- Purification : Recrystallization from methanol/water mixtures is typical for hydrochloride salts to ensure high purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound in academic research?
- Answer : Prioritize:
- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity.
- Spectroscopy : ¹H NMR (δ 6.5–7.5 ppm for aromatic protons, δ 2.5–4.0 ppm for pyrrolidine protons) and ¹³C NMR (δ 100–150 ppm for sp² carbons) .
- Elemental analysis : Confirm Cl⁻ content via titration or ion chromatography .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of 4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine hydrochloride?
- Answer :
- Reaction path search : Use quantum chemical calculations (DFT) to model intermediates and transition states, identifying energy barriers for key steps like cyclization or amine functionalization .
- Machine learning : Train models on reaction yield data (e.g., solvent polarity, temperature) to predict optimal conditions. For example, ICReDD’s workflow integrates computation and experimental feedback loops to reduce trial-and-error approaches .
- Case study : A 2024 study reduced synthesis steps for a related pyrrolo-pyrazole derivative by 30% using DFT-guided solvent selection .
Q. How should researchers resolve contradictions in spectral data during structural validation?
- Answer :
- Comparative analysis : Cross-validate NMR/IR data with structurally analogous compounds (e.g., methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate) to identify shifts caused by the amine-hydrochloride group .
- Statistical DOE : Apply factorial design to test variables (e.g., pH, solvent) affecting spectral resolution. For example, a 2³ factorial design can isolate pH as a critical factor in chloride ion interference .
- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the fused bicyclic system .
Q. What methodologies are recommended for evaluating the bioactivity of this compound?
- Answer :
- In vitro assays : Screen for kinase inhibition (e.g., JAK/STAT pathways) using fluorescence polarization, given the compound’s structural similarity to kinase-binding pyrrolo-pyrazoles .
- ADME profiling : Use Caco-2 cell monolayers to assess permeability, leveraging the hydrochloride salt’s solubility for accurate bioavailability modeling .
- Computational docking : Perform molecular dynamics simulations with target proteins (e.g., EGFR) to predict binding affinity and guide SAR studies .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
